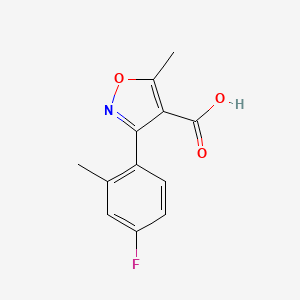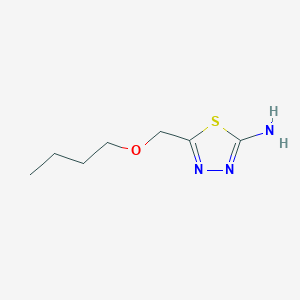
2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of thiosemicarbazide with an appropriate aldehyde or ketone in the presence of an oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets within cells. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog without the butoxymethyl group, known for its antimicrobial and anticancer properties.
5-Butyl-1,3,4-thiadiazole-2-amine: Similar structure with a butyl group instead of butoxymethyl, also exhibiting biological activity.
Uniqueness
2-Amino-5-(butoxymethyl)-1,3,4-thiadiazole is unique due to the presence of the butoxymethyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its interaction with specific biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13N3OS |
|---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
5-(butoxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-11-5-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10) |
InChI Key |
FSHZDMGEUOMPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
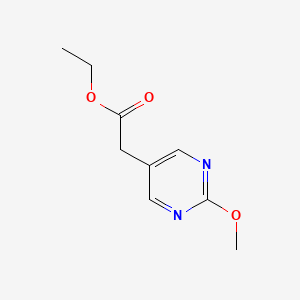
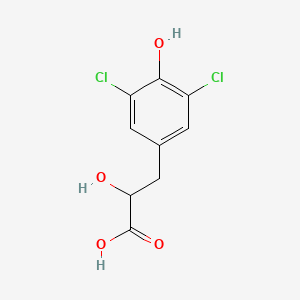
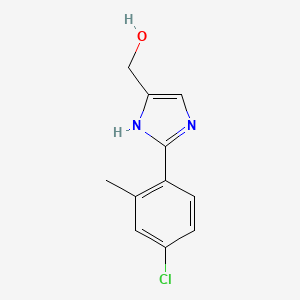

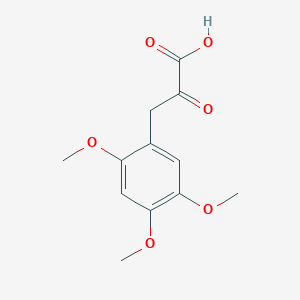
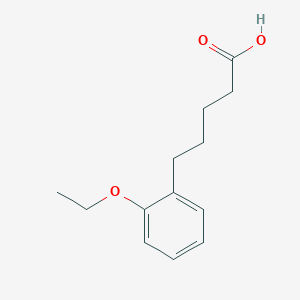

![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
